molecular formula C23H29N3O3 B2584617 2-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide CAS No. 922115-34-2

2-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

Cat. No. B2584617
CAS RN: 922115-34-2
M. Wt: 395.503
InChI Key: GYZAKIUAEPVEER-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide, also known as MI-136, is a small molecule inhibitor that has been developed as a potential anticancer agent. MI-136 is a member of the benzamide class of compounds and has been shown to have promising results in preclinical studies.

Scientific Research Applications

Neuroleptic Activity

Benzamides such as 2-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide have been studied for their neuroleptic activity. Compounds in this category have demonstrated significant inhibitory effects on stereotyped behavior induced by apomorphine in animal models, indicating potential use in treating psychosis (Iwanami et al., 1981).

Dopamine Receptor Antagonism

These benzamide derivatives have also been noted to antagonize the effects of dopamine agonists, suggesting a selective antagonistic effect on D2 dopamine receptors. This positions them as potential antipsychotic agents for clinical use, attributed to their impact on dopamine metabolism (Shibanoki et al., 1989).

Imaging Applications

Specific benzamide analogs have been developed and evaluated as ligands for PET imaging to assess the sigma2 receptor status of solid tumors. Their biodistribution studies indicate high tumor uptake and favorable tumor/normal tissue ratios, suggesting their application in tumor imaging and potentially in cancer treatment (Tu et al., 2007).

Glucokinase Activation for Diabetes Treatment

Certain benzamide derivatives have been identified as potent glucokinase activators, showing promise in reducing blood glucose levels. These compounds have demonstrated significant efficacy in glucose uptake assays and animal models, indicating potential therapeutic application in treating type 2 diabetes mellitus (Park et al., 2014; Park et al., 2015).

Antifatigue Effects

Benzamide derivatives have shown potential in enhancing the forced swimming capacity in animal models, suggesting possible applications in treating or managing fatigue (Wu et al., 2014).

properties

IUPAC Name

2-methoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-25-10-9-18-15-17(7-8-20(18)25)21(26-11-13-29-14-12-26)16-24-23(27)19-5-3-4-6-22(19)28-2/h3-8,15,21H,9-14,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZAKIUAEPVEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

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